![molecular formula C19H21N3O3 B2654395 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenyl)urea CAS No. 941951-84-4](/img/structure/B2654395.png)
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenyl)urea
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Description
Scientific Research Applications
Synthesis and Crystallography
The synthesis and structural characterization of compounds similar to 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenyl)urea have been widely studied. For instance, one study focused on the synthesis of 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea, outlining its crystal structure and antitumor activities. The compound crystallized in the monoclinic space group and exhibited potential antitumor activity as analyzed by MTT assay. Docking studies into the CDK4 protein highlighted its interaction with active site residues, suggesting a mechanism for its antitumor efficacy (Ch Hu et al., 2018).
Biological Activity
The biological activities of compounds structurally related to 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenyl)urea are of significant interest. Investigations into similar compounds have revealed their potential in biological applications. For example, the interaction of Schiff bases containing N2O2 donor atoms with calf thymus DNA has been explored, indicating that these compounds can bind to DNA in an intercalative mode. Such interactions suggest these compounds' utility in studying DNA interactions and potentially in therapeutic applications (D. Ajloo et al., 2015).
Chemical Reactivity and Sensing Applications
Research on derivatives of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenyl)urea has expanded into the development of solvatochromic fluorescence probes. These probes exhibit strong solvatochromism with respect to their fluorescence properties, facilitating the detection of analytes such as alcohols, carboxylic acids, and fluoride ions. This demonstrates the compound's potential in chemical sensing and environmental monitoring (C. Bohne et al., 2005).
properties
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-12-11-22-13-16(14-7-3-5-9-17(14)22)21-19(23)20-15-8-4-6-10-18(15)25-2/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOTXBVMYPGMNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenyl)urea |
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